molecular formula C17H17N3O2 B10851143 N-[6-(4-Hydroxyphenyl)-1h-Indazol-3-Yl]butanamide

N-[6-(4-Hydroxyphenyl)-1h-Indazol-3-Yl]butanamide

Cat. No.: B10851143
M. Wt: 295.34 g/mol
InChI Key: VCIZMGNKKFEEHA-UHFFFAOYSA-N
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Description

N-(6-(4-hydroxyphenyl)-1H-indazol-3-yl)butyramide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an indazole core, which is a bicyclic structure containing nitrogen atoms, and a hydroxyphenyl group, which contributes to its reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-(4-hydroxyphenyl)-1H-indazol-3-yl)butyramide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of catalysts, such as palladium complexes, and solvents like acetic acid to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and minimizing waste, can be employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-(6-(4-hydroxyphenyl)-1H-indazol-3-yl)butyramide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The indazole core can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the indazole core .

Scientific Research Applications

Mechanism of Action

The mechanism by which N-(6-(4-hydroxyphenyl)-1H-indazol-3-yl)butyramide exerts its effects involves interactions with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors, leading to changes in cellular signaling pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions, which contribute to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-(4-hydroxyphenyl)-1H-indazol-3-yl)butyramide is unique due to its indazole core, which imparts distinct chemical and biological properties. This structure allows for a range of chemical modifications and interactions that are not possible with simpler compounds like N-(4-hydroxyphenyl)acetamide .

Properties

Molecular Formula

C17H17N3O2

Molecular Weight

295.34 g/mol

IUPAC Name

N-[6-(4-hydroxyphenyl)-1H-indazol-3-yl]butanamide

InChI

InChI=1S/C17H17N3O2/c1-2-3-16(22)18-17-14-9-6-12(10-15(14)19-20-17)11-4-7-13(21)8-5-11/h4-10,21H,2-3H2,1H3,(H2,18,19,20,22)

InChI Key

VCIZMGNKKFEEHA-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=NNC2=C1C=CC(=C2)C3=CC=C(C=C3)O

Origin of Product

United States

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